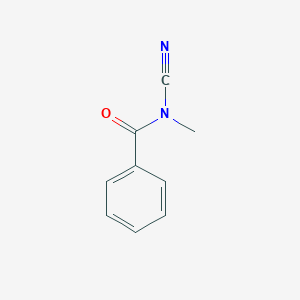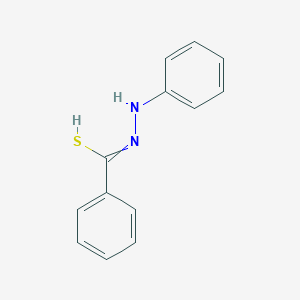
N'-Phenylbenzothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylbenzothiohydrazide (PBTH) is a chemical compound that has been widely used in scientific research due to its unique properties. PBTH is a thiosemicarbazide derivative that is commonly used as an analytical reagent for the detection of various metal ions. PBTH has also been used as a starting material for the synthesis of other organic compounds.
Mécanisme D'action
N'-Phenylbenzothiohydrazide forms complexes with metal ions through the sulfur and nitrogen atoms in the thiosemicarbazide moiety. The formation of these complexes is pH dependent and can be affected by the presence of other ligands. The complex formation can be detected by changes in the UV-Vis absorption spectra or colorimetric changes.
Effets Biochimiques Et Physiologiques
N'-Phenylbenzothiohydrazide has been shown to have antioxidant and anti-inflammatory properties. N'-Phenylbenzothiohydrazide has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of action of N'-Phenylbenzothiohydrazide on these processes is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N'-Phenylbenzothiohydrazide is a relatively inexpensive reagent that is readily available. N'-Phenylbenzothiohydrazide is also stable under normal laboratory conditions and can be stored for long periods of time. However, N'-Phenylbenzothiohydrazide is insoluble in water, which can limit its use in aqueous solutions. N'-Phenylbenzothiohydrazide can also form complexes with other ligands, which can interfere with the detection of metal ions.
Orientations Futures
There are several future directions for the use of N'-Phenylbenzothiohydrazide in scientific research. One area of interest is the use of N'-Phenylbenzothiohydrazide as a fluorescent probe for the detection of metal ions. Another area of interest is the development of N'-Phenylbenzothiohydrazide-based sensors for the detection of metal ions in environmental samples. N'-Phenylbenzothiohydrazide can also be used as a starting material for the synthesis of other organic compounds with potential biological activity. Finally, further studies are needed to fully understand the mechanism of action of N'-Phenylbenzothiohydrazide on antioxidant and anti-inflammatory processes and cancer cell growth inhibition.
In conclusion, N'-Phenylbenzothiohydrazide is a versatile compound that has been widely used in scientific research. N'-Phenylbenzothiohydrazide has unique properties that make it useful as an analytical reagent, starting material for organic synthesis, and potential therapeutic agent. Further research is needed to fully understand the potential applications of N'-Phenylbenzothiohydrazide in various fields of science.
Méthodes De Synthèse
N'-Phenylbenzothiohydrazide can be synthesized by the reaction of phenylhydrazine with benzothioamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid. The product obtained is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
N'-Phenylbenzothiohydrazide has been used as an analytical reagent for the detection of various metal ions such as silver, copper, and mercury. N'-Phenylbenzothiohydrazide forms complexes with these metal ions, which can be detected by spectrophotometric or colorimetric methods. N'-Phenylbenzothiohydrazide has also been used as a starting material for the synthesis of other organic compounds such as thiosemicarbazones and thiazoles.
Propriétés
Numéro CAS |
13437-75-7 |
|---|---|
Nom du produit |
N'-Phenylbenzothiohydrazide |
Formule moléculaire |
C13H12N2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
N'-phenylbenzenecarbothiohydrazide |
InChI |
InChI=1S/C13H12N2S/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) |
Clé InChI |
AWAWNMNDLBQMDV-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)C(=S)NNC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




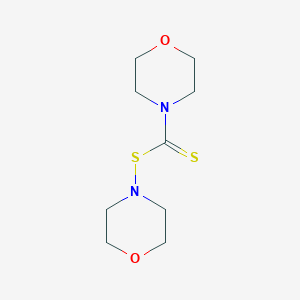

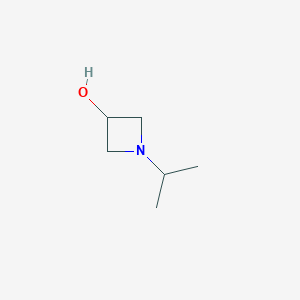
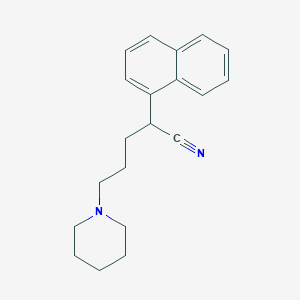
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
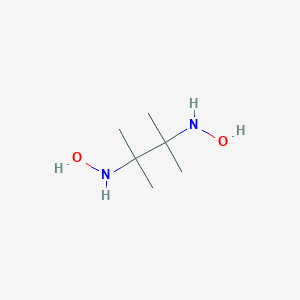

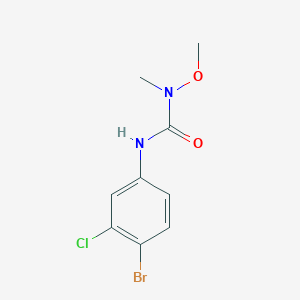


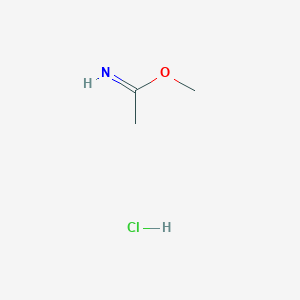
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
